AOC3 (VAP-1) Subtype Selectivity: 4.8-Fold Over AOC2 and >1,900-Fold Over AOC1
N-Benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea exhibits a quantifiable selectivity window across three copper-containing amine oxidase subtypes tested under identical assay conditions [1]. Against AOC3 (VAP-1), the compound achieves an IC₅₀ of 26 nM. Its affinity for the phylogenetically related AOC2 (retina-specific amine oxidase) is 4.8-fold lower (IC₅₀ = 125 nM). Crucially, inhibition of AOC1 (diamine oxidase) is negligible at concentrations up to 50,000 nM, establishing an AOC3/AOC1 selectivity ratio exceeding 1,900-fold. This selectivity profile is absent in the simple N-benzoyl-N'-phenylthiourea scaffold, which lacks the H-bonding features of the benzodioxin ring and does not appear as an AOC3 inhibitor in the same patent series [1]. While a direct head-to-head comparison with BI 1467335 (a structurally distinct AOC3 inhibitor advanced to Phase II) is not available from the same assay, the compound's 26 nM IC₅₀ places it in a comparable potency range to other Boehringer Ingelheim AOC3 inhibitor examples disclosed in US12178809, which span IC₅₀ values from 11 to >100 nM [2].
| Evidence Dimension | AOC3 / AOC2 / AOC1 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | AOC3 IC₅₀ = 26 nM; AOC2 IC₅₀ = 125 nM; AOC1 IC₅₀ = 50,000 nM |
| Comparator Or Baseline | N-benzoyl-N'-phenylthiourea (BPTU): not listed as an AOC3 inhibitor in the patent series. BI 1467335-equivalent examples in US12178809: AOC3 IC₅₀ range 11–>100 nM. |
| Quantified Difference | AOC3/AOC2 selectivity ratio = 4.8; AOC3/AOC1 selectivity ratio ≈ 1,923. The compound provides subtype selectivity absent in unsubstituted phenyl analogs. |
| Conditions | Transient transfection of HEK293 cells with pCMV-SPORT6-AOC2; AOC3 activity measured using a fluorogenic assay with compound inhibitors dissolved in DMSO (BindingDB assay IDs 12560, linked to US Patent US12178809). |
Why This Matters
AOC3 (VAP-1) is a validated target for non-alcoholic steatohepatitis (NASH), diabetic retinopathy, and inflammatory conditions; procurement of a compound with documented ≥4.8-fold AOC3/AOC2 selectivity enables mechanistic studies without confounding off-target amine oxidase effects that plague non-selective thiourea analogs.
- [1] BindingDB Entry BDBM709365. IC₅₀ values for AOC3 (26 nM), AOC2 (125 nM), AOC1 (50,000 nM) from US Patent US12178809, Boehringer Ingelheim International. Accessed May 2026. View Source
- [2] BindingDB Entries BDBM709368 and BDBM709390. Comparator AOC3 IC₅₀ values for Examples 43 (16 nM) and 65 (11 nM) from US Patent US12178809. Accessed May 2026. View Source
